![molecular formula C15H18N2OS B2573406 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile CAS No. 2189235-52-5](/img/structure/B2573406.png)
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is also known as MPTC and has a molecular formula of C16H19N2OS.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile involves the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and cyclin-dependent kinases, which are essential for cancer cell growth and division.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has been found to exhibit several other biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been found to modulate the activity of various neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile. One potential direction is the synthesis of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential applications in the treatment of other diseases such as neurological disorders.
Synthesemethoden
The synthesis of 4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile involves the reaction of 4-methylphenylpropanoic acid with thiomorpholine and potassium cyanide in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a suitable reagent.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-[3-(4-methylphenyl)propanoyl]thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-12-2-4-13(5-3-12)6-7-15(18)17-8-9-19-11-14(17)10-16/h2-5,14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXYHOHKZAWFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCSCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


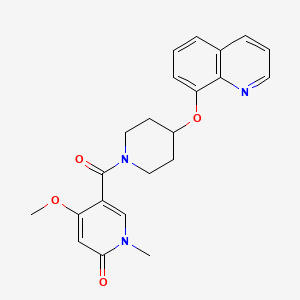


![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)

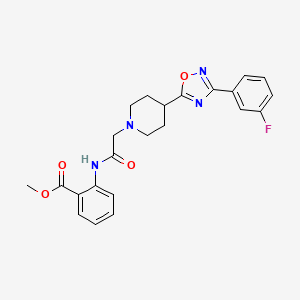

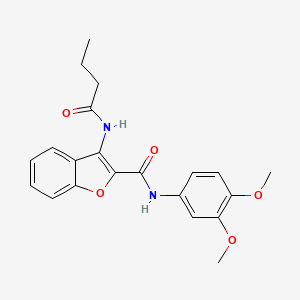
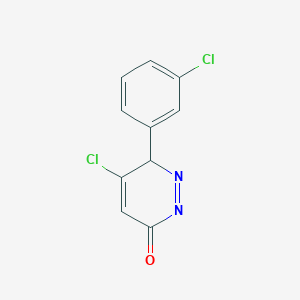
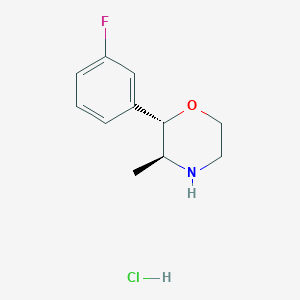
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B2573343.png)
![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)